molecular formula C14H22ClN5 B12237493 1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B12237493
M. Wt: 295.81 g/mol
InChI Key: CQVSWYSARIPQPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group and two pyrazole rings

Preparation Methods

The synthesis of 1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine typically involves multiple steps, including the formation of the pyrazole rings and the subsequent introduction of the cyclopentyl and methyl groups. Common synthetic routes may involve the use of reagents such as hydrazine, cyclopentanone, and methyl iodide under controlled conditions. Industrial production methods would likely optimize these steps for scalability and efficiency, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups within the compound are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrazole rings or the cyclopentyl group.

Scientific Research Applications

1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound may be used in biochemical assays to study enzyme interactions and cellular processes.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

    Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to other similar compounds, 1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine stands out due to its unique structural features and versatile reactivity. Similar compounds include:

Properties

Molecular Formula

C14H22ClN5

Molecular Weight

295.81 g/mol

IUPAC Name

N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C14H21N5.ClH/c1-18-14(6-7-16-18)10-15-8-12-9-17-19(11-12)13-4-2-3-5-13;/h6-7,9,11,13,15H,2-5,8,10H2,1H3;1H

InChI Key

CQVSWYSARIPQPC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=CN(N=C2)C3CCCC3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.